molecular formula C17H16F3N3O B2507185 (3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 2034455-06-4

(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No. B2507185
CAS RN: 2034455-06-4
M. Wt: 335.33
InChI Key: BQJOIKZMNSIVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl group and a (3-(trifluoromethyl)phenyl)methanone group. The pyrazolo[3,4-b]pyridine group is a nitrogen-containing heterocycle which is an important framework for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals . The trifluoromethyl group is a common functional group in medicinal chemistry due to its ability to modulate the physical and biological properties of compounds.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-b]pyridine group is a three-membered azaheterocyclic system composed of a pyrazole and quinoline fragment .

Scientific Research Applications

Synthesis and Characterization

Highly Regioselective Synthesis of Pyrazole Derivatives : A simple and regioselective procedure for synthesizing 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives was reported. This involves a 1,3-dipolar cycloaddition reaction of nitrile imines generated in situ with 3-formylchromones, highlighting the chemical versatility of pyrazole derivatives in synthesis (Alizadeh, Moafi, & Zhu, 2015).

Synthesis and DFT, Molecular Docking Analysis : Pyrazole moieties, known for their biological and pharmacological activities, were synthesized through a cyclocondensation of the 1,3-dicarbonyl with hydrazine derivatives. This study emphasizes the importance of pyrazole derivatives in organic synthesis and their potential biological activities, supported by DFT and molecular docking analyses (Golea Lynda, 2021).

Discovery of Triazolo[3,4-b][1,3,4] Thiadiazine Derivatives : A new series of triazolo[3,4-b][1,3,4] thiadiazine derivatives with potential antiviral and antitumoral activities were synthesized. This study underscores the therapeutic potential of such derivatives, particularly their mode-of-action in inhibiting tubulin polymerization for antitumoral activity (Jilloju et al., 2021).

Biological and Pharmacological Activities

Antimicrobial and Phytotoxic Screening : Pyrazolines, as biologically active scaffolds, were synthesized and subjected to antimicrobial and phytotoxic assays. The results highlighted the significant biological activities of these derivatives, providing insights into their potential applications in developing new antimicrobial agents (Mumtaz et al., 2015).

Synthesis and Antimicrobial Activity : A series of pyrazoline derivatives were synthesized and evaluated for their antimicrobial activity. The presence of a methoxy group in these compounds was associated with higher antimicrobial activity, suggesting the structural influence on their biological efficacy (Kumar et al., 2012).

properties

IUPAC Name

7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O/c18-17(19,20)12-4-1-3-11(9-12)16(24)22-7-8-23-15(10-22)13-5-2-6-14(13)21-23/h1,3-4,9H,2,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJOIKZMNSIVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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